molecular formula C16H28CuN6O6-2 B12348902 copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate

Cat. No.: B12348902
M. Wt: 463.98 g/mol
InChI Key: QGGWMSSOLHDALM-IQUXVSJESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate” is a complex molecule that involves copper coordination with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of copper ions with the amino acid derivative in the presence of acetic acid. The reaction conditions may include:

    Solvent: Aqueous or organic solvent

    Temperature: Room temperature to moderate heating

    pH: Adjusted to facilitate coordination

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:

    Continuous flow reactors: For efficient mixing and reaction control

    Purification steps: Such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Copper can change its oxidation state

    Reduction: Reduction of copper ions

    Substitution: Ligand exchange reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen

    Reducing agents: Sodium borohydride, hydrazine

    Ligands: Other amino acids, peptides

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of copper(II) complexes, while reduction could yield copper(I) species.

Scientific Research Applications

Chemistry

    Catalysis: Copper complexes are often used as catalysts in organic reactions.

    Coordination Chemistry: Studying the coordination behavior of copper with various ligands.

Biology

    Enzyme Mimics: Copper complexes can mimic the active sites of certain enzymes.

    Antimicrobial Agents: Potential use as antimicrobial agents due to copper’s known antimicrobial properties.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic applications, including anti-cancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    Catalysis: The copper center may facilitate electron transfer reactions.

    Biological Activity: Interaction with biological molecules, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: A simpler copper complex with acetic acid.

    Copper peptides: Complexes involving copper and peptides, often studied for their biological activity.

Uniqueness

This compound’s uniqueness may lie in its specific coordination environment and the presence of the amino acid derivative, which could impart unique properties compared to simpler copper complexes.

Properties

Molecular Formula

C16H28CuN6O6-2

Molecular Weight

463.98 g/mol

IUPAC Name

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate

InChI

InChI=1S/C14H26N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h9-11,16-17H,1-8,15H2,(H3,19,20,21,22,23,24);1H3,(H,3,4);/q-2;;+2/p-2/t9?,10-,11-;;/m0../s1

InChI Key

QGGWMSSOLHDALM-IQUXVSJESA-L

Isomeric SMILES

CC(=O)O.C1C([N-]CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]

Canonical SMILES

CC(=O)O.C1C([N-]CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.